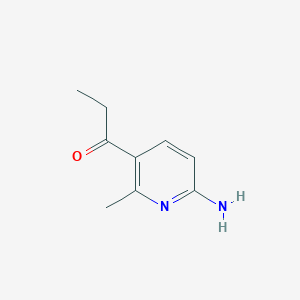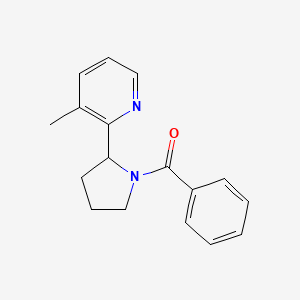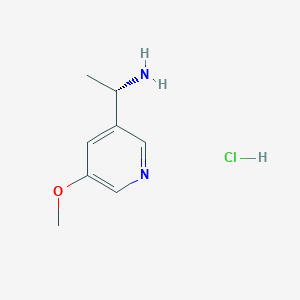
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is a synthetic organic compound that features a thiazole ring, an aminothiazole moiety, and a benzoic acid derivative. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a halogenated benzene derivative, the thiazole ring can be formed through a cyclization reaction with thiourea.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Attachment of the Methoxybenzyl Group: This step may involve etherification or other coupling reactions to attach the methoxybenzyl group to the benzoic acid core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in organic reactions.
Materials Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be relevant in drug discovery.
Antimicrobial Activity: The thiazole ring is a common motif in antimicrobial agents.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mecanismo De Acción
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could play a crucial role in binding to the active site of enzymes, while the benzoic acid moiety might enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxybenzyl group.
4-Methoxybenzylthiazole: Lacks the benzoic acid moiety but retains the thiazole and methoxybenzyl groups.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.
Propiedades
Fórmula molecular |
C18H16N2O4S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-2-[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-5-2-11(3-6-13)9-24-16-7-4-12(8-14(16)17(21)22)15-10-25-18(19)20-15/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22) |
Clave InChI |
WLBPPKYKTWFQIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)

